Thietanes

Thietanes are a class of heterocyclic compounds characterized by a five-membered ring with three sulfur and two carbon atoms, commonly represented as SSSCSC. These molecules have gained significant attention in the field of organic synthesis due to their unique electronic properties and potential applications in various areas such as pharmaceuticals, materials science, and sensors.

In drug discovery, thietanes exhibit promising biological activities, including anti-inflammatory, antibacterial, and antifungal effects. Their sulfur atoms introduce electron-withdrawing characteristics, which can influence the pharmacological behavior of drug candidates. Moreover, the structural versatility of thietanes allows for the introduction of various functional groups to modulate their properties and enhance their utility.

In materials science, these compounds show potential in designing conductive polymers and organic semiconductors due to their electronic structure. Their ability to form stable covalent bonds with other atoms makes them valuable building blocks for synthesizing novel materials with tailored optical and electrical properties.

Thietanes' unique framework also finds applications in the development of chemical sensors, particularly gas sensing devices, where their selective recognition capabilities can detect specific gases or molecules. The tunable reactivity of thietanes under different conditions further expands their potential applications across multiple scientific disciplines.

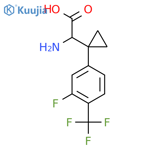

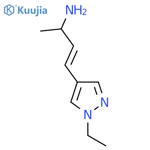

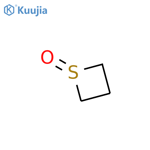

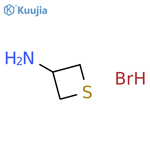

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

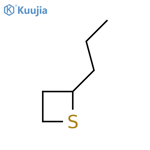

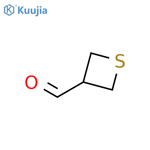

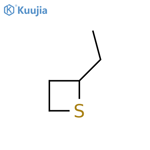

|

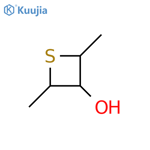

1lambda4-thietan-1-one | 13153-11-2 | C3H6OS |

|

Thietan-3-amine hydrobromide | 943437-99-8 | C3H8BrNS |

|

2,4-anhydro-1,5-dideoxy-2-thiopentitol | 72771-01-8 | C5H10OS |

|

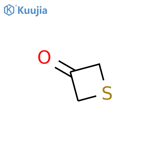

Thietan-3-one | 22131-92-6 | C3H4OS |

|

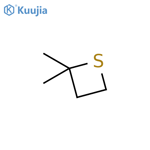

2,2-dimethylthietane | 55022-72-5 | C5H10S |

|

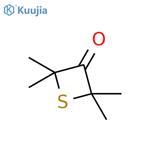

2,2,4,4-Tetramethylthietan-3-one | 58721-01-0 | C7H12OS |

|

(+-)- 2-Propylthietane | 84314-34-1 | C6H12S |

|

thietane-3-carbaldehyde | 87373-79-3 | C4H6OS |

|

2-Ethylthietane | 74936-13-3 | C5H10S |

|

N-(4-Methylpent-1-yn-3-yl)thietan-3-amine | 1849315-60-1 | C9H15NS |

Gerelateerde literatuur

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

-

3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

Aanbevolen leveranciers

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten